molecular formula C13H17NO6S B1594840 3,3'-(Tosylazanediyl)dipropanoic acid CAS No. 5446-58-2

3,3'-(Tosylazanediyl)dipropanoic acid

Cat. No.: B1594840
CAS No.: 5446-58-2
M. Wt: 315.34 g/mol
InChI Key: LBANXBGLPMAEBA-UHFFFAOYSA-N
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Description

3,3’-(Tosylazanediyl)dipropanoic acid is a chemical compound with the molecular formula C13H17NO6S and a molecular weight of 315.34 g/mol . This compound is characterized by the presence of a tosyl group attached to an azanediyl dipropanoic acid backbone. It is primarily used in research and development settings due to its unique chemical properties.

Scientific Research Applications

3,3’-(Tosylazanediyl)dipropanoic acid has several applications in scientific research:

Safety and Hazards

The safety information available indicates that 3,3’-(Tosylazanediyl)dipropanoic acid has a signal word of “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Tosylazanediyl)dipropanoic acid typically involves the reaction of tosyl chloride with an appropriate amine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for 3,3’-(Tosylazanediyl)dipropanoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Tosylazanediyl)dipropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Mechanism of Action

The mechanism of action of 3,3’-(Tosylazanediyl)dipropanoic acid involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound can interact with enzymes and proteins, modifying their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Methanesulfonylazanediyl)dipropanoic acid
  • 3,3’-(Benzenesulfonylazanediyl)dipropanoic acid
  • 3,3’-(P-Toluenesulfonylazanediyl)dipropanoic acid

Uniqueness

3,3’-(Tosylazanediyl)dipropanoic acid is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and stability. This makes it particularly useful in synthetic chemistry and industrial applications where precise control over reaction conditions is required .

Properties

IUPAC Name

3-[2-carboxyethyl-(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-10-2-4-11(5-3-10)21(19,20)14(8-6-12(15)16)9-7-13(17)18/h2-5H,6-9H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBANXBGLPMAEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701198693
Record name N-(2-Carboxyethyl)-N-[(4-methylphenyl)sulfonyl]-β-alanine
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Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5446-58-2
Record name N-(2-Carboxyethyl)-N-[(4-methylphenyl)sulfonyl]-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5446-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Carboxyethyl)-N-((4-methylphenyl)sulphonyl)-beta-alanine
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Record name 5446-58-2
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Record name N-(2-Carboxyethyl)-N-[(4-methylphenyl)sulfonyl]-β-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-carboxyethyl)-N-[(4-methylphenyl)sulphonyl]-β-alanine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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